molecular formula C22H30N2O B4635863 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea

Cat. No.: B4635863
M. Wt: 338.5 g/mol
InChI Key: WOTYDSCFBINMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]urea is a synthetic organic compound Its structure includes an indene moiety and a tricyclodecane moiety connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indene and tricyclodecane derivatives.

    Formation of Urea Linkage: The key step involves the reaction of the indene derivative with the tricyclodecane derivative in the presence of a urea-forming reagent such as phosgene or carbonyldiimidazole.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions and may require a catalyst or base to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indene or tricyclodecane moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indene moiety may yield indanone derivatives, while reduction of the urea linkage may produce corresponding amines.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[331

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)methyl]urea: A similar compound with a methyl group instead of an ethyl group.

    1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]urea: A similar compound with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea lies in its specific structural features, such as the combination of the indene and tricyclodecane moieties, which may impart unique chemical and biological properties.

Properties

IUPAC Name

1-[1-(1-adamantyl)ethyl]-3-(2,3-dihydro-1H-inden-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-14(22-11-15-7-16(12-22)9-17(8-15)13-22)23-21(25)24-20-6-5-18-3-2-4-19(18)10-20/h5-6,10,14-17H,2-4,7-9,11-13H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTYDSCFBINMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.